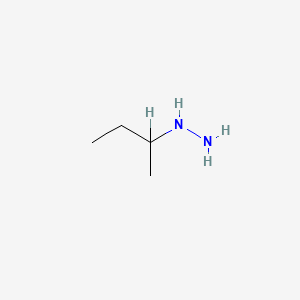

sec-Butylhydrazine

Description

General Context of Hydrazine (B178648) Derivatives in Contemporary Chemistry

Hydrazine derivatives are a class of organic compounds characterized by a nitrogen-nitrogen single bond and are of considerable technical and commercial importance. huji.ac.il These compounds serve as fundamental building blocks and versatile reagents in modern organic synthesis. Their utility stems from the reactive nature of the two nucleophilic nitrogen atoms and the four replaceable hydrogen atoms in the parent hydrazine molecule, which allows for the synthesis of a vast number of derivatives. researchgate.net

In contemporary chemistry, hydrazine derivatives are indispensable. They are widely used as starting materials for the synthesis of a multitude of heterocyclic compounds, such as pyrazoles, pyridazinones, and pyrazolidines, which are significant scaffolds in medicinal chemistry. tsijournals.comekb.egclockss.org The reaction of hydrazines with 1,3-difunctional compounds is a classic and general route to pyrazole (B372694) synthesis. clockss.orgmdpi.comresearchgate.net Beyond synthesis, substituted hydrazines like phenylhydrazine (B124118) are historically significant reagents for the characterization of carbonyl compounds.

The applications of hydrazine derivatives are diverse, spanning pharmaceuticals, agrochemicals, polymers, and materials science. researchgate.netontosight.airesearchgate.net Many exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. tsijournals.comekb.egontosight.ai Furthermore, certain hydrazine derivatives are high-energy materials used as rocket fuels. researchgate.netresearchgate.net The hydrazone functional group (C=N-N), formed from the condensation of hydrazines with aldehydes and ketones, is a key feature in many of these applications, contributing to coordination chemistry, catalysis, and the development of new materials. tsijournals.comresearchgate.netresearcher.life

Scope and Research Significance of sec-Butylhydrazine

This compound, a mono-substituted alkylhydrazine, serves as a valuable intermediate and building block in synthetic organic chemistry. Its primary significance lies in its use to introduce the sec-butyl functional group into more complex molecular architectures. While not as extensively documented as some other hydrazine derivatives, its application is evident in several areas of chemical synthesis.

Research involving this compound often focuses on its role as a precursor. For instance, it is used in the synthesis of more complex, disubstituted hydrazine derivatives, such as 1-benzyl-1-sec-butyl-hydrazine, by reacting it with compounds like benzyl (B1604629) chloride. ontosight.ai It has also been employed in the preparation of amino acid hydrazides, for example, reacting with N-protected amino acids like N(a)-carbobenzoxy-DL-tryptophan or N-carbobenzoxy-DL-serine to form the corresponding 1-(N-protected-aminoacyl)-2-sec-butyl-hydrazines. google.com These products can then be deprotected to yield the free amino acid hydrazides, such as 1-DL-tryptophyl-2-sec-butyl-hydrazine. google.com

The synthesis of this compound itself can be achieved through various methods described for secondary-alkyl-hydrazines. google.com One common approach involves the nitrosation of a secondary amine followed by reduction. More modern methods include cerium-photocatalysis-driven decarboxylative hydrazination of carboxylic acids to form protected hydrazine derivatives like (±)-di-tert-butyl 1-(sec-butyl)hydrazine-1,2-dicarboxylate. rsc.org

The research utility of this compound is representative of the broader class of alkylhydrazines, which are crucial for creating specific substitutions in the development of new chemical entities. Its dihydrochloride (B599025) salt is also commercially available, facilitating its use in various research applications. ambeed.comjk-sci.com

Data Tables

Table 1: Properties of this compound Dihydrochloride

| Property | Value |

| CAS Number | 1177361-36-2 ambeed.com |

| Molecular Formula | C₄H₁₄Cl₂N₂ jk-sci.com |

| Formula Weight | 161.08 g/mol jk-sci.com |

Table 2: Examples of Reactions Involving this compound

| Reactant(s) | Product(s) | Research Area | Reference(s) |

| This compound, N(a)-carbobenzoxy-DL-tryptophan | 1-[N(α)-carbobenzoxy-DL-tryptophyl]-2-sec-butylhydrazine | Peptide/Amino Acid Chemistry | google.com |

| This compound, N-carbobenzoxy-DL-serine | 1-(N-carbobenzoxy-DL-seryl)-2-sec-butyl-hydrazine | Peptide/Amino Acid Chemistry | google.com |

| This compound, Benzyl chloride | 1-benzyl-1-sec-butyl-hydrazine | Synthesis of Substituted Hydrazines | ontosight.ai |

| (S)-2-Methylbutanoic acid, DBAD, Ce-photocatalyst | (±)-di-tert-butyl 1-(sec-butyl)hydrazine-1,2-dicarboxylate | Photocatalysis, Synthetic Methodology | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSUYFSIKDDLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338217 | |

| Record name | sec-Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30924-14-2 | |

| Record name | sec-Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Sec Butylhydrazine and Alkylhydrazine Derivatives

N-Alkylation Approaches

Direct alkylation of the hydrazine (B178648) nitrogen atoms is a primary strategy for synthesizing alkylhydrazines. However, the presence of two nucleophilic nitrogen atoms can lead to over-alkylation, making selectivity a key challenge. princeton.edu To address this, several refined techniques have been developed.

Protection Group Strategies in Hydrazine Alkylation

The use of protecting groups is a common and effective method to control the regioselectivity of hydrazine alkylation. By temporarily blocking one of the nitrogen atoms, alkylation can be directed to the unprotected site.

A widely used protecting group is the tert-butyloxycarbonyl (Boc) group. For instance, hydrazine hydrate (B1144303) can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form N-Boc-hydrazine. google.com This monoprotected hydrazine can then be alkylated with an appropriate alkyl halide. Subsequent removal of the Boc group under acidic conditions yields the desired monoalkylated hydrazine. google.com This strategy has been successfully applied to the synthesis of various alkylhydrazines, including n-propylhydrazine hydrochloride and n-butylhydrazine hydrochloride. google.com

Another approach involves the use of two different protecting groups, allowing for sequential and selective alkylation of both nitrogen atoms. For example, N-phthaloyl-N′-Boc-hydrazine can be alkylated with bromoalkenes, followed by deprotection of the Boc group and a second alkylation step. tandfonline.com This method provides access to a variety of di-substituted hydrazine derivatives. tandfonline.com

Potassium iodide has been shown to catalyze the alkylation of protected hydrazines with less reactive alkylating agents like benzyl (B1604629) chloride, significantly accelerating the reaction. kirj.eeresearchgate.net The use of different solvents and bases has also been optimized to improve the yields of monoalkylated products. kirj.ee For example, using acetonitrile (B52724) as a solvent with 2,4,6-trimethylpyridine (B116444) as a base has proven effective for the benzylation of protected hydrazines. kirj.ee

| Protected Hydrazine | Alkylating Agent | Catalyst/Base | Yield | Reference |

| Fmoc-NHNH2 | Benzyl bromide | 2,4,6-trimethylpyridine | 74% | kirj.ee |

| Boc-NHNH2 | Benzyl bromide | 2,4,6-trimethylpyridine | 79% | kirj.ee |

| Z-NHNH2 | Benzyl bromide | 2,4,6-trimethylpyridine | 64% | kirj.ee |

| Protected Hydrazines | Benzyl chloride | Potassium Iodide | 21-55% (after 24h) | kirj.eeresearchgate.net |

| Boc-NHNH2 | n-Butyl bromide | Not specified | 75% | google.com |

This table showcases research findings on the alkylation of protected hydrazines, detailing the reagents used and the resulting yields.

Direct Reductive Alkylation Techniques

Direct reductive alkylation offers a more streamlined one-pot approach, avoiding the isolation of intermediate hydrazones. This method involves the reaction of a hydrazine derivative with a carbonyl compound in the presence of a reducing agent.

A notable development in this area is the use of α-picoline-borane as a mild and efficient reducing agent. organic-chemistry.orgthieme-connect.comthieme-connect.comorganic-chemistry.org This technique allows for the synthesis of various N-alkylhydrazine derivatives by adjusting the stoichiometry of the reactants. organic-chemistry.orgorganic-chemistry.org It has been successfully applied to the synthesis of active pharmaceutical ingredients. organic-chemistry.orgthieme-connect.com

Another effective method utilizes trichlorosilane (B8805176) in the presence of a Lewis base catalyst, such as hexamethylphosphoramide (B148902) (HMPA) or N,N-dimethylacetamide (DMAc), to achieve direct reductive hydrazination of ketones and aldehydes. acs.org This approach provides good to high yields of 1,1-disubstituted hydrazines. acs.org

More recently, biocatalytic methods employing imine reductases (IREDs) have emerged for the reductive hydrazination of carbonyls. nih.govd-nb.info These enzymatic approaches offer high selectivity and operate under mild conditions, presenting a green alternative for the synthesis of chiral hydrazine derivatives. nih.govd-nb.infonih.gov

| Hydrazine Derivative | Carbonyl Compound | Reducing Agent/Catalyst | Product Type | Reference |

| Various | Aldehydes/Ketones | α-Picoline-borane | N-Alkylhydrazines | organic-chemistry.orgthieme-connect.comthieme-connect.comorganic-chemistry.org |

| Phenylhydrazines | Ketones/Aldehydes | Trichlorosilane/HMPA or DMAc | 1,1-Disubstituted hydrazines | acs.org |

| Hydrazines | Carbonyls/Dicarbonyls | Imine Reductase (IRED) | Substituted acyclic and cyclic N-alkylhydrazines | nih.govd-nb.info |

This table summarizes various direct reductive alkylation methods for synthesizing alkylated hydrazines, highlighting the key reagents and product types.

Palladium-Catalyzed Allylic Substitution in Hydrazine Functionalization

Palladium-catalyzed allylic substitution has been developed as a highly selective method for the N-allylation of hydrazines. This reaction typically involves the use of an allyl acetate (B1210297) as the electrophile and a hydrazine derivative as the nucleophile in the presence of a palladium catalyst and a suitable ligand.

This method demonstrates high chemo- and regioselectivity, allowing for the synthesis of N,N-disubstituted hydrazines under mild, open-air conditions. nih.govorganic-chemistry.org The use of ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and various phosphine (B1218219) ligands is crucial for the success of the reaction. nih.govorganic-chemistry.orgsioc-journal.cn The reaction is compatible with a wide range of substrates, including those with reactive functional groups like chlorides, bromides, and iodides. nih.govorganic-chemistry.org Furthermore, enantiospecific versions of this reaction have been developed using chiral ligands, providing access to enantiomerically enriched allylic hydrazines. sioc-journal.cncapes.gov.br

Reduction-Based Syntheses

An alternative major pathway to alkylhydrazines involves the reduction of various nitrogen-containing functional groups. These methods often start from more readily available precursors and reduce them to the desired hydrazine.

Reduction of Hydrazone, Hydrazide, and Nitrosamine (B1359907) Bonds

The reduction of hydrazones, which are formed from the condensation of a hydrazine with an aldehyde or ketone, is a well-established method for producing substituted hydrazines. princeton.eduwikipedia.orglibretexts.org Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), sodium borohydride (B1222165) (NaBH₄), and sodium cyanoborohydride (NaCNBH₃). princeton.edu To prevent cleavage of the N-N bond during reduction, the second nitrogen atom is often protected.

Hydrazides can also serve as precursors to alkylhydrazines. Reduction of hydrazides with strong reducing agents like lithium aluminum hydride (LiAlH₄) directly yields the corresponding alkylated hydrazine derivatives. nih.gov

The reduction of nitrosamines offers another route to 1,1-disubstituted hydrazines. acs.org This transformation can be achieved using various reducing agents, including zinc dust in acetic acid, catalytic hydrogenation (e.g., Pd/C, Pt/C, Rh/C), and lithium aluminum hydride. acs.orgwhiterose.ac.uk The choice of reducing agent is critical, as stronger conditions can lead to over-reduction to secondary amines and ammonia (B1221849). google.com More recently, milder and more sustainable reducing agents like thiourea (B124793) dioxide have been employed for the reduction of aryl-N-nitrosamines under aqueous conditions. rsc.org

| Precursor | Reducing Agent | Product | Reference |

| Hydrazones | H₂/Catalyst, NaBH₄, NaCNBH₃ | Substituted Hydrazines | princeton.edu |

| Hydrazides | Lithium Aluminum Hydride (LiAlH₄) | Alkylhydrazines | |

| Nitrosamines | Zinc/Acetic Acid, Catalytic Hydrogenation, LiAlH₄ | 1,1-Disubstituted Hydrazines | acs.orgwhiterose.ac.ukgoogle.com |

| Aryl-N-nitrosamines | Thiourea Dioxide | Arylhydrazines | rsc.org |

This table outlines reduction-based methods for synthesizing hydrazines, specifying the precursor, reducing agent, and the resulting product.

Nitrosation of Secondary Amines Followed by Reduction

A two-step process involving the nitrosation of a secondary amine followed by the reduction of the resulting nitrosamine is a classical and effective method for preparing 1,1-disubstituted hydrazines. princeton.edu Secondary amines react with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form N-nitrosamines. sci-hub.senih.gov

The subsequent reduction of the N-nitrosamine intermediate yields the corresponding hydrazine. princeton.eduacs.org This reduction can be carried out using various methods as described in the previous section, such as zinc and acetic acid or catalytic hydrogenation. acs.orggoogle.comgoogle.com This sequence was historically significant and used in the industrial production of 1,1-dimethylhydrazine (B165182). acs.org The synthesis of 1,1-dicyclopropylhydrazine has also been achieved through the nitrosation of N,N-dicyclopropylamine followed by reduction with LiAlH₄. thieme-connect.com

Electrophilic Amination Reactions

Electrophilic amination represents a significant strategy for forming N-N bonds, where an electron-poor nitrogen atom from a reagent is transferred to a nucleophilic amine. thieme-connect.de This method is pivotal in the synthesis of various substituted hydrazines.

Amination of Amines with Simple Reagents

The direct amination of primary and secondary amines using simple electrophilic reagents is a foundational method for synthesizing alkylhydrazines. Reagents such as chloramine (B81541) (NH₂Cl) and hydroxylamine-O-sulfonic acid (H₂NOSO₃H) are prominent in this context because they function as effective electrophilic aminating agents. thieme-connect.de

The reaction between chloramine and primary amines, analogous to the Raschig process, yields alkylhydrazines. This technique is employed on an industrial scale for the production of tert-butylhydrazine (B1221602). For laboratory-scale synthesis, hydroxylamine-O-sulfonic acid is often preferred as it is commercially available and easier to handle. It reacts with primary and secondary amines to produce the corresponding mono- and 1,1-disubstituted hydrazines. The reaction of chloramine with the sodium salts of various amides and urethanes has also been shown to produce acetylhydrazines and 1-(ethoxycarbonyl)-1-alkylhydrazines. researchgate.netacs.org

Another variation involves the reaction of primary amines with hydroxylamine-O-sulfonic acid in the presence of an aldehyde or ketone, such as cyclohexanone. thieme-connect.de This process forms an intermediate diaziridine, which is not isolated but is subsequently cleaved under acidic conditions to yield the monoalkylhydrazine. thieme-connect.deorgsyn.orgorgsyn.org This method has been used to synthesize a range of alkylhydrazines, including methyl-, ethyl-, propyl-, butyl-, and sec-butylhydrazine.

Table 1: Examples of Alkylhydrazine Synthesis via Electrophilic Amination of Amines

| Amine Substrate | Aminating Reagent | Product | Reference |

|---|---|---|---|

| Primary Amines (e.g., sec-butylamine) | Chloramine (NH₂Cl) | Alkylhydrazines (e.g., this compound) | |

| Primary Amines (e.g., sec-butylamine) | Hydroxylamine-O-sulfonic acid (H₂NOSO₃H) | Alkylhydrazines (e.g., this compound) | |

| Dimethylamine | Chloramine (NH₂Cl) | 1,1-Dimethylhydrazine | |

| Primary Amines (Me, Et, Pr, Bu, t-Bu, Cy, Bn) | H₂NOSO₃H / Cyclohexanone | Alkylhydrazines (R-NHNH₂) | thieme-connect.de |

| Sodium salt of N-methylacetamide | Chloramine (NH₂Cl) | Corresponding acetylhydrazine | researchgate.net |

| Sodium salt of N-ethylurethane | Chloramine (NH₂Cl) | 1-(Ethoxycarbonyl)-1-alkylhydrazine | researchgate.netacs.org |

Electrophilic Amination of β-Homoenolates

A modern approach to synthesizing bifunctional γ-keto hydrazine intermediates involves the electrophilic amination of β-homoenolates. organic-chemistry.orgresearchgate.net This strategy utilizes β-homoenolates generated from aryl- and alkyl-substituted cyclopropanol (B106826) precursors. organic-chemistry.orgresearchgate.netacs.org The amination is achieved using electron-deficient nitrogen sources like azodicarboxylates or azodicarboxamides. organic-chemistry.orgresearchgate.net

The reaction is typically catalyzed by a ligand-free copper(II) salt and proceeds under mild, open-flask conditions at ambient temperature. researchgate.netacs.org This method is notable for its operational simplicity and scalability. researchgate.net The process provides access to γ-keto hydrazine structures, which are valuable precursors for synthesizing γ-hydroxy hydrazides, γ-amino hydrazides, and various heterocyclic compounds. organic-chemistry.orgresearchgate.net The reaction of catalytically generated boron enolates from carboxylic acids with diisopropylazodicarboxylate (B7806520) as the electrophilic aminating agent also provides a route to amino acid derivatives. organic-chemistry.org

Table 2: Copper-Catalyzed Electrophilic Amination of Cyclopropanols

| Cyclopropanol Substrate | Aminating Reagent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Aryl-substituted cyclopropanols | Azodicarboxylates | Copper(II) salt | 74-95% | researchgate.net |

| Alkyl-substituted cyclopropanols | Azodicarboxylates | Copper(II) salt | 74-95% | researchgate.net |

| Aryl-substituted cyclopropanols | Azodicarboxamides | Copper(II) salt | 74-95% | researchgate.net |

| Alkyl-substituted cyclopropanols | Azodicarboxamides | Copper(II) salt | 74-95% | researchgate.net |

Green Chemistry Principles in Hydrazine Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

Solvent-free synthesis is a key principle of green chemistry, offering benefits such as reduced pollution, lower costs, and operational simplicity. chemrxiv.org One such technique is mechanochemistry, or grinding, where reactions are conducted by grinding solid reactants together without any solvent. researchgate.netacs.org

An efficient, eco-friendly synthesis of hydrazides has been developed by grinding carboxylic acids with hydrazine hydrate in a mortar and pestle at room temperature. researchgate.net The reaction mixture solidifies after a few minutes, and the product is isolated by simple crystallization from ethanol, avoiding tedious workups from aqueous solutions. researchgate.net This method prevents the formation of diacyl hydrazide byproducts. researchgate.net Similarly, hydrazones have been synthesized under solvent-free conditions by grinding hydrazines with aldehydes. chemrxiv.orgjscimedcentral.com Another scalable solvent-free method involves twin-screw extrusion, which has been applied to the continuous synthesis of active pharmaceutical ingredients like nitrofurantoin (B1679001) and dantrolene, which are hydrazone-based. acs.org

Table 3: Solvent-Free Synthesis of Acid Hydrazides via Grinding

| Carboxylic Acid (R-COOH) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Benzoic acid | 3 | 92 | researchgate.net |

| p-Toluic acid | 3 | 94 | researchgate.net |

| p-Anisic acid | 4 | 95 | researchgate.net |

| p-Chlorobenzoic acid | 5 | 90 | researchgate.net |

| p-Nitrobenzoic acid | 5 | 96 | researchgate.net |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatically reduced reaction times, increased yields, and often higher product purity compared to conventional heating methods. researchgate.netoatext.com This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat efficiently and directly. oatext.com

An expeditious, solvent-free, one-pot method for preparing hydrazides from carboxylic acids and hydrazine hydrate has been developed using microwave irradiation. researchgate.net This approach has been quantitatively assessed using green chemistry metrics and found to be superior to conventional methods, showing a significantly lower environmental factor (E-factor), and higher atom economy, atom efficiency, carbon efficiency, and reaction mass efficiency. researchgate.net Microwave-assisted condensation reactions have also been successfully employed for the synthesis of various heterocyclic compounds derived from hydrazines, such as 2-arylbenzimidazoles and quinoline-4-carbohydrazide (B1304848) derivatives, in high yields and with very short reaction times (minutes). nih.govarabjchem.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis

| Parameter | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Overall Yield (%) | 77.0 | 90 | researchgate.net |

| Number of Steps | Two | One | researchgate.net |

| Heating Time | 6-9 hours | 60-200 seconds | researchgate.net |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | researchgate.net |

| E-Factor (Kg waste/Kg product) | 4.5 | 0.3 | researchgate.net |

| Atom Economy (%) | 62.3 | 79.1 | researchgate.net |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | researchgate.net |

Ultrasound-Promoted Hydrazine Synthesis

The use of ultrasonic irradiation is another green synthetic technique that accelerates reactions, increases yields, and often allows for the use of environmentally benign solvents. nih.govmdpi.com Ultrasonication enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-temperature and high-pressure zones. nih.gov

An efficient and environmentally friendly synthesis of hydrazine carboxamides has been reported using ultrasonic irradiation in a water-glycerol solvent system. nih.gov These ultrasonicated reactions were found to be significantly faster and more productive than their conventional counterparts. nih.gov For example, the synthesis of phenyl(substituted phenyl)carbamates, a precursor step, was completed in 20 minutes under ultrasound, compared to 4 hours by conventional heating. nih.gov Ultrasound has also been successfully applied to the synthesis of various heterocyclic compounds like pyrazoles and thiazoles from hydrazine derivatives, providing rapid and clean procedures with high yields. nih.gov These methods highlight the potential of ultrasound to create more sustainable synthetic pathways for complex molecules. mdpi.comnih.gov

Solid-Phase Synthesis Techniques for Hydrazides

Solid-phase synthesis (SPS) has become a cornerstone in chemical and pharmaceutical research, offering a streamlined approach for the creation of complex molecules, most notably peptides. osti.gov This methodology involves anchoring a starting material to an insoluble polymer support (resin) and carrying out sequential chemical reactions. The key advantage lies in the simplification of the purification process, as excess reagents and byproducts can be washed away from the resin-bound product. The final compound is then cleaved from the support in the last step. osti.govresearchgate.net The application of SPS to the preparation of hydrazides, particularly peptide hydrazides, has been extensively developed, providing crucial intermediates for further molecular elaboration. google.com

The general strategy for the solid-phase synthesis of hydrazides involves several key components: the solid support, a linker molecule, and the cleavage method. The choice of resin and linker is critical as it dictates the conditions under which the synthesis can be performed and the final product can be released. biosynth.com Aryl hydrazide linkers, for instance, are noted for their stability under both Boc- and Fmoc-based peptide synthesis conditions, yet they can be cleaved under very mild oxidative conditions. osti.govresearchgate.net This orthogonality is a desirable feature in multi-step synthesis. osti.gov

Resins and Linkers in Hydrazide Synthesis

A variety of resins and linkers have been developed to facilitate the solid-phase synthesis of hydrazides. The selection depends on the desired final product and the chemical strategy employed (e.g., Fmoc or Boc protecting groups). biosynth.com

Hydrazone and Hydrazine Resins: Peptide hydrazides can be synthesized on supports like hydrazine 2-chlorotrityl (2-CT) resin and hydrazone resin. nih.govresearchgate.net The 2-CTC resin can be loaded with Fmoc-hydrazine, and the final peptide hydrazide can be cleaved using a solution of 5% aqueous HCl in acetone (B3395972). nih.gov Hydrazone resins offer stability in acidic conditions and are a useful alternative. nih.goviris-biotech.de

Aryl Hydrazide Linkers: These are among the most versatile linkers for generating C-terminally modified peptides. osti.govresearchgate.net They are stable throughout standard Fmoc and Boc synthesis protocols. osti.govresearchgate.net Cleavage is typically achieved under mild oxidative conditions, for example, using atmospheric oxygen with copper(II) salts or with N-bromosuccinimide (NBS). osti.govresearchgate.net The resulting activated acyl diazene (B1210634) intermediate can then be reacted with various nucleophiles to yield different C-terminal functionalities. osti.govresearchgate.net

Super Acid-Sensitive Resins: For Fmoc-based strategies, linkers that allow for cleavage under very mild acidic conditions are necessary to preserve acid-labile side-chain protecting groups. google.com Resins with trityl-based linkers are highly acid-sensitive due to the stability of the carbocation generated during cleavage. iris-biotech.de Protected peptide hydrazides can be cleaved from such resins using dilute solutions of trifluoroacetic acid (TFA), often as low as 0.5-1%. google.com

Photolabile Linkers: An alternative strategy involves photolabile linkers, such as those based on the o-nitro-veratryl group. These linkers allow the release of hydrazide derivatives upon UV irradiation, a method that is orthogonal to most chemical deprotection strategies used in peptide synthesis. google.com

Hydrazine Linkers for Alkylamine Synthesis: A novel hydrazine linker, N-butyl-N-methylpolystyrene-hydrazine, has been developed for the solid-phase synthesis of α-branched primary amines. acs.org Aldehydes are immobilized on this resin to form hydrazones, which then undergo 1,2-addition with organometallic reagents. The final amine product is released via reductive cleavage of the N-N bond. acs.org

Table 1: Overview of Selected Resins and Linkers for Hydrazide Synthesis

| Resin/Linker Type | Common Protecting Group Strategy | Cleavage Conditions | Product Type | Citations |

|---|---|---|---|---|

| Hydrazine 2-CT Resin | Fmoc | 5% HCl (aq) in acetone | Peptide Hydrazides | nih.gov |

| Hydrazone Resin | Fmoc | TFA:water:TIS (95:2.5:2.5) | Peptide Hydrazides | nih.goviris-biotech.de |

| Aryl Hydrazide Linker | Fmoc, Boc | Mild oxidation (e.g., Cu(II)/O₂, NBS) followed by nucleophilic attack | Peptide Esters, Amides, Thioesters | osti.govresearchgate.netnih.gov |

| Acid-Sensitive Hydrazide Linker | Fmoc | ~0.5-1% TFA | Protected Peptide Hydrazides | google.com |

| Photolabile Hydrazine Linker | Fmoc, Boc | UV Irradiation | Hydrazide Derivatives | google.com |

Application to Alkylhydrazine Derivatives

While much of the literature on solid-phase hydrazide synthesis focuses on peptide applications, the underlying principles can be extended to the synthesis of smaller molecules, including alkylhydrazine derivatives. The direct solid-phase synthesis of a simple molecule like this compound is less commonly documented than that of larger peptides. However, established methods provide a clear pathway for such syntheses.

One relevant strategy is the alkylation of hydrazones on a solid support. researchgate.net For example, a polymer-supported hydrazine can be used to immobilize an aldehyde or ketone, forming a resin-bound hydrazone. This hydrazone can then be alkylated. researchgate.net A subsequent cleavage step would release the N,N-dialkylhydrazine. The regioselectivity of alkylating a monoalkylhydrazine can be a challenge. researchgate.net

A more direct approach for creating substituted alkylhydrazines on a solid support has been demonstrated. acs.org This method starts with a novel N-butyl-N-methylpolystyrene-hydrazine linker. An aldehyde is attached to form a hydrazone, which then reacts with an organolithium reagent (e.g., an alkyl- or aryllithium) in a 1,2-addition to the C=N double bond. The target molecule, an α-branched primary amine, is released by reductive cleavage of the N-N bond using a borane-tetrahydrofuran (B86392) complex. acs.org To synthesize an alkylhydrazine like this compound using a similar solid-phase approach, one could theoretically immobilize hydrazine on a suitable resin, perform a reductive amination with 2-butanone (B6335102) to introduce the sec-butyl group, and then cleave the product from the resin. Alternatively, a resin-bound hydrazine could be directly alkylated with a sec-butyl halide, although controlling the degree of alkylation would be critical.

Table 2: Research Findings on Solid-Phase Hydrazide Synthesis

| Research Focus | Key Findings | Resin/Linker Used | Cleavage Method | Citations |

|---|---|---|---|---|

| Green Chemistry in Peptide Hydrazide Synthesis | Optimized protocols to reduce the use of hazardous solvents like DMF and DCM. Final cleavage can be achieved with reduced TFA consumption. | Hydrazine 2-CT, Hydrazone Resin | 5% aq. HCl in acetone | nih.govresearchgate.net |

| Protected Peptide Hydrazides | Development of a resin allowing cleavage of fully protected peptide hydrazides under very mild acidic conditions, preserving side-chain protecting groups. | 3-(p-benzyloxyphenyl)-1,1-dimethylpropyloxycarbonylhydrazide resin | 50% TFA in CH₂Cl₂ or ~1% TFA for highly sensitive linkers | google.comacs.org |

| Versatility of Aryl Hydrazide Linkers | The linker is stable to standard SPPS but can be cleaved oxidatively. The resulting acyl diazene can be trapped with various nucleophiles (alcohols, amines, thiols) to create diverse C-terminal modifications. | Aryl Hydrazide Resin | Cu(II)/air or NBS oxidation, followed by nucleophilic cleavage | osti.govresearchgate.net |

| Synthesis of α-Branched Primary Amines | A new hydrazine linker resin was developed to synthesize α-branched amines via 1,2-addition of organolithiums to resin-bound hydrazones. | N-butyl-N-methylpolystyrene-hydrazine | Reductive N-N bond cleavage with borane-tetrahydrofuran | acs.org |

Chemical Reactivity and Mechanistic Studies of Sec Butylhydrazine Analogues

Nucleophilic Characteristics of the Hydrazine (B178648) Moiety

The nitrogen atoms of the hydrazine group possess lone pairs of electrons, rendering them nucleophilic. ontosight.ai This inherent nucleophilicity allows hydrazines to react with a variety of electrophilic compounds. In unsymmetrically substituted hydrazines like sec-butylhydrazine, the two nitrogen atoms exhibit different reactivity profiles. The terminal, unsubstituted nitrogen is generally more nucleophilic and less sterically hindered compared to the substituted nitrogen, often leading to regioselectivity in reactions. mdpi.com

Alkylation of hydrazines involves the reaction with electrophilic alkylating agents, such as alkyl halides, leading to the formation of a new carbon-nitrogen bond. The reaction proceeds via a nucleophilic substitution mechanism. With monosubstituted hydrazines, the reaction can lead to a mixture of products, as alkylation can occur at either the substituted or unsubstituted nitrogen atom. However, the terminal nitrogen is typically more reactive due to reduced steric hindrance and higher basicity. mdpi.com For instance, the synthesis of 1-benzyl-1-sec-butylhydrazine involves the reaction of this compound with benzyl (B1604629) chloride. ontosight.ai

Methods have been developed for the controlled alkylation of hydrazine derivatives. The Mitsunobu reaction, for example, allows for the alkylation of N-acyl- or N-alkoxycarbonylaminophthalimides with primary and secondary alcohols, which, after a deprotection step, yields 1,1-disubstituted hydrazines. organic-chemistry.orgacs.org Another approach involves the direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane. organic-chemistry.org

| Reactants | Alkylating Agent | Product | Reaction Type |

| This compound | Benzyl chloride | 1-Benzyl-1-sec-butylhydrazine | Nucleophilic Substitution ontosight.ai |

| N-acylaminophthalimides | Primary/Secondary Alcohols | 1,1-Disubstituted hydrazines (after deprotection) | Mitsunobu Reaction organic-chemistry.orgacs.org |

| Hydrazine derivatives | Aldehydes | N-alkylated hydrazine derivatives | Reductive Alkylation rsc.org |

| Di-tert-butyl azodicarboxylate | 4-Alkyl-1,4-dihydropyridines | Alkyl amine derivatives | Addition Reaction organic-chemistry.org |

Acylation of hydrazines with reagents like acyl chlorides, anhydrides, or esters yields acylhydrazides (or hydrazides). researchgate.net These reactions are fundamental in synthetic organic chemistry. The reaction of a monosubstituted hydrazine with an acylating agent can produce two isomeric monoacylated products, although the reaction often favors acylation at the more nucleophilic terminal nitrogen atom. To achieve high yields of mono-acylated hydrazines and avoid side products, specific acylating agents such as acyl azoles (e.g., acylbenzotriazoles) can be used under mild conditions. researchgate.netgoogle.com This method is efficient for reacting with substituted hydrazines and proceeds at a controllable rate without significant exothermic effects. google.com

The synthesis of N,N'-disubstituted acylhydrazides can be achieved through copper-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides. organic-chemistry.org Furthermore, activated amides can react with hydrazine under catalyst-free conditions to produce acyl hydrazides. organic-chemistry.org

| Hydrazine Derivative | Acylating Agent | Product Type | Key Features |

| Substituted Hydrazine Salt (RNHNH₂·HX) | Acyl Azole (R'CO-A) | Mono-acylated hydrazine | High yield, controlled reaction rate. google.com |

| Substituted Hydrazines | Acylbenzotriazoles | Acylhydrazines | Mild conditions, moderate to excellent yields. researchgate.net |

| N-acyl-N′-substituted hydrazines | Aryl Iodides | N-acyl-N′,N′-disubstituted hydrazines | Copper-catalyzed coupling. organic-chemistry.org |

| Hydrazine | Activated amides | Acyl hydrazides | Transition-metal-catalyst-free conditions. organic-chemistry.org |

Hydrazines readily undergo condensation reactions with aldehydes and ketones to form hydrazones. wikipedia.orgsoeagra.com This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. soeagra.com The mechanism begins with a proton-catalyzed attack of the hydrazine's nucleophilic nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. soeagra.com This intermediate is then dehydrated to yield the hydrazone, which contains a carbon-nitrogen double bond (C=N). soeagra.com

The formation of hydrazones is a critical initial step in several important reactions, including the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis. wikipedia.orgresearchgate.net The stability of the resulting hydrazone can be influenced by the substituents on both the hydrazine and the carbonyl compound. For monosubstituted hydrazines, condensation typically occurs at the terminal amino group. nih.gov

| Hydrazine Type | Carbonyl Compound | Product | Significance |

| Hydrazine (H₂NNH₂) | Aldehyde or Ketone | Hydrazone (R₂C=NNH₂) | Intermediate for Wolff-Kishner Reduction. wikipedia.orglibretexts.org |

| Monosubstituted Hydrazines | Aromatic Aldehydes | Substituted Hydrazone | Precursor for heterocyclic synthesis. nih.gov |

| Hydrazine | Ketone or Aldehyde | Hydrazone | General synthetic pathway. soeagra.com |

| N,N-dialkylhydrazines | Ketone or Aldehyde | N,N-dialkylhydrazone | Used in alkylation reactions via azaenolates. wikipedia.org |

Acylation Reactions of Hydrazines

Reduction Reactions Mediated by Hydrazine Derivatives

Hydrazine and its derivatives are well-established reducing agents in organic synthesis. They can function as hydrogen donors in various reduction processes, most notably the Wolff-Kishner reduction and catalytic transfer hydrogenation.

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones, converting the carbonyl group into a methylene (B1212753) group (CH₂). wikipedia.orgpressbooks.pub The reaction is conducted under strongly basic conditions and typically at high temperatures. unacademy.comnrochemistry.com

The mechanism proceeds in several steps:

Hydrazone Formation : The aldehyde or ketone first reacts with hydrazine to form a hydrazone intermediate. wikipedia.orgalfa-chemistry.comjkchemical.com Using a pre-formed hydrazone can sometimes be advantageous. wikipedia.org

Deprotonation : A strong base (like KOH or sodium ethoxide) deprotonates the terminal nitrogen of the hydrazone, forming a resonance-stabilized hydrazone anion. pressbooks.pubunacademy.comnrochemistry.com

Proton Transfer : The anion undergoes a solvent-mediated proton transfer to the carbon atom. wikipedia.orgpressbooks.pub

Second Deprotonation and N₂ Elimination : A second deprotonation at the nitrogen leads to the formation of a diimide anion, which collapses with the thermodynamically favorable loss of nitrogen gas (N₂) to generate a carbanion. wikipedia.orgpressbooks.pub

Protonation : The resulting carbanion is rapidly protonated by a protic solvent (like water or ethylene (B1197577) glycol) to yield the final alkane product. libretexts.orgjkchemical.com

Due to the harsh basic conditions, the Wolff-Kishner reduction is not suitable for base-sensitive substrates. wikipedia.orgunacademy.com However, it serves as a valuable alternative to the acid-catalyzed Clemmensen reduction, especially for compounds containing acid-sensitive functional groups. wikipedia.org Modifications to the original procedure, such as the Huang-Minlon modification, involve using a high-boiling solvent like diethylene glycol and distilling off water to increase the reaction temperature and shorten reaction times. alfa-chemistry.comjkchemical.com For sterically hindered carbonyl groups, which are slower to react, the Barton modification suggests even higher reaction temperatures. jkchemical.com

| Feature | Description | Reference |

| Overall Transformation | C=O → CH₂ | wikipedia.orgpressbooks.pub |

| Reactants | Aldehyde or Ketone, Hydrazine, Strong Base (e.g., KOH) | pressbooks.pubjkchemical.com |

| Key Intermediate | Hydrazone, Carbanion | wikipedia.orgjkchemical.com |

| Driving Force | Formation of stable N₂ gas | pressbooks.pub |

| Conditions | Strongly basic, high temperatures | wikipedia.orgunacademy.com |

| Limitations | Not suitable for base-sensitive or some sterically hindered substrates. | wikipedia.orgalfa-chemistry.com |

| Modifications | Huang-Minlon (higher temperature, shorter time), Barton (for hindered ketones). | alfa-chemistry.comjkchemical.com |

Catalytic transfer hydrogenation (CTH) is a reduction method where hydrogen is transferred from a donor molecule to a substrate, mediated by a metal catalyst. thieme-connect.comresearchgate.net Hydrazine derivatives, particularly hydrazine hydrate (B1144303), are frequently employed as convenient and effective hydrogen donors. thieme-connect.commdpi.comnih.gov This technique offers advantages over traditional hydrogenation using high-pressure H₂ gas, including enhanced safety and operational simplicity. researchgate.netnih.gov

The typical catalytic system involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). thieme-connect.com In this process, the hydrazine derivative serves as the source of hydrogen atoms, which are transferred to the catalyst surface and subsequently to the organic substrate. This method is effective for the reduction of various functional groups. Applications include the selective deprotection of protecting groups, such as the cleavage of benzyl ethers and 2-phenyl-1,3-dioxolanes, to yield the deprotected compounds in high yields. thieme-connect.com It is also used for the reduction of aromatic nitro compounds to the corresponding anilines. nih.gov The selectivity of the reaction can often be controlled by the choice of catalyst, hydrogen donor, and reaction conditions. thieme-connect.comresearchgate.net

| Substrate | Hydrogen Donor | Catalyst | Product | Application |

| 2-Phenyl-1,3-dioxolane derivatives | Hydrazine hydrate | 10% Pd/C | Deprotected diols | Selective deprotection thieme-connect.com |

| Benzyl ethers of carbohydrates | Hydrazine hydrate | 10% Pd/C | Deprotected carbohydrates | Selective deprotection thieme-connect.com |

| Aromatic Nitro Compounds | Hydrazine hydrate | Nitrogen-doped carbon-supported iron | Anilines | Synthesis of anilines nih.gov |

| Azides | Hydrazine hydrate | Not specified | Amines | Conversion of azides to amines researchgate.net |

Catalytic Transfer Hydrogenation of Organic Substrates

Reduction of Nitro Compounds

The reduction of nitroarenes to primary anilines is a fundamental transformation, and alkylhydrazine analogues are effective reagents for this purpose. This conversion is typically accomplished through catalytic transfer hydrogenation, employing various transition metal catalysts. d-nb.infomdpi.com The general mechanism involves the catalytic decomposition of the hydrazine on the metal surface to generate active hydrogen species, which then reduce the nitro group. mdpi.com

The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. nih.govresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. For instance, cobalt(II) and palladium-based catalysts have been shown to be effective. sci-hub.sersc.org In a plausible mechanism involving a cobalt catalyst, the process involves sequential hydride transfers from the cobalt-hydrazine complex to the nitro compound, ultimately leading to the aniline (B41778) and regenerating the catalyst. rsc.org

Table 1: Examples of Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Derivatives This table presents generalized findings for hydrazine derivatives as specific data for this compound is limited.

| Substrate | Catalyst | Hydrogen Donor | Product | Reference |

|---|---|---|---|---|

| Nitroarenes | Co(acac)₂ | Hydrazine hydrate | Anilines | rsc.org |

| Nitroarenes | Pd/C | Hydrazine hydrate | Anilines | sci-hub.se |

| Nitro Compounds | Ru- or Fe-complexes | Hydrazine hydrate | Anilines | d-nb.info |

| Aromatic Nitro Compounds | PdCl₂ or Pd(acac)₂ | Formic Acid* | Anilines | chemmethod.com |

*Formic acid is included as another common hydrogen donor in CTH for comparison.

Hydrogenation of Unsaturated Carbon-Carbon Bonds

Alkylhydrazines are effective for the hydrogenation of alkenes and alkynes, primarily through the in-situ generation of diimide (N₂H₂). libretexts.org Diimide is formed by the oxidation of hydrazine, which can be achieved using oxidants like hydrogen peroxide or even atmospheric oxygen. researchgate.netresearchgate.net Diimide is a highly reactive species that readily reduces carbon-carbon multiple bonds. wikipedia.org

The key mechanistic feature of diimide hydrogenation is its stereospecificity. The reaction proceeds through a concerted, six-center pericyclic transition state, resulting in the syn-addition of two hydrogen atoms across the multiple bond. libretexts.org This stereoselectivity is a significant advantage, for example, in the reduction of alkynes to cis-alkenes. researchgate.netlibretexts.org This method is chemoselective and tolerates many functional groups, such as peroxides and alkyl halides, that would be reduced under typical metal-catalyzed hydrogenation conditions. wikipedia.org

Table 2: Diimide Hydrogenation of Unsaturated Bonds

| Substrate Type | Reagent System | Active Reductant | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Alkynes | Hydrazine/O₂ | Diimide (HN=NH) | cis-Alkenes | libretexts.orgresearchgate.net |

| Unhindered Alkenes | Hydrazine/H₂O₂ | Diimide (HN=NH) | Alkanes (syn-addition) | libretexts.orgwikipedia.org |

| Strained Alkenes | Hydrazine/O₂ | Diimide (HN=NH) | Alkanes (syn-addition) | researchgate.netwikipedia.org |

Reduction of Carbonyl Compounds, Azides, and Nitriles

The utility of alkylhydrazine analogues extends to the reduction of other functional groups, including carbonyls, azides, and nitriles. researchgate.net These transformations are generally achieved via catalytic transfer hydrogenation. d-nb.info

Carbonyl Compounds : While the reaction of hydrazines with aldehydes and ketones is well-known to form hydrazones (as in the Wolff-Kishner reduction), under specific conditions, reduction to the corresponding alcohols can be achieved. uchile.cl Studies have shown that using a large excess of hydrazine hydrate can favor the reduction pathway over condensation. The reaction is believed to proceed through a hemiaminal intermediate. uchile.clacs.org

Azides and Nitriles : The reduction of organic azides and nitriles to primary amines is another important application of transfer hydrogenation using hydrazine derivatives. d-nb.inforesearchgate.net This method provides a valuable route to amines under milder conditions than those required by many other reducing agents.

Selective Photoinduced Reductions Utilizing Hydrazines

Hydrazine derivatives can participate in selective reductions under photochemical conditions. These reactions are initiated by photoinduced electron transfer (PET), where the hydrazine acts as an electron donor in its excited state or donates an electron to an excited-state photocatalyst. researchgate.netresearchgate.netrsc.org

In a typical scenario, a photocatalyst absorbs light, and in its excited state, it becomes a potent oxidant or reductant. acs.org When a hydrazine is used as a sacrificial electron donor, it quenches the excited photocatalyst, generating a radical cation of the hydrazine and a reduced form of the catalyst. This reduced catalyst can then transfer an electron to the substrate, effecting its reduction. nih.gov Alternatively, direct photolysis of certain hydrazine-aromatic compounds can cause an intramolecular electron transfer from the hydrazine moiety to the aromatic group, leading to a charge-separated state that can drive subsequent chemistry. researchgate.net These methods allow for reductions to occur under very mild conditions, driven by visible light.

Oxidation Reactions Involving Alkylhydrazines

While known as reductants, alkylhydrazines themselves can be oxidized. This process is synthetically useful for generating reactive intermediates.

Formation of Alkyl Radicals via Lead Dioxide Oxidation

The oxidation of alkylhydrazines with lead dioxide (PbO₂) is a general and effective method for generating alkyl radicals. orgsyn.orgchempedia.info In this reaction, the hydrazine is oxidized, leading to the extrusion of nitrogen gas (N₂) and the formation of a carbon-centered radical corresponding to the alkyl group of the hydrazine.

For a secondary hydrazine like this compound, this oxidation would produce the sec-butyl radical. The reaction is typically performed by adding the alkylhydrazine to a stirring mixture containing the substrate and lead dioxide. orgsyn.org The evolution of nitrogen gas is an indicator of the reaction's progress. These generated radicals can then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. The method has been successfully applied to various secondary alkylhydrazines. orgsyn.org

Transition Metal-Catalyzed Transformations

This compound and its analogues are valuable partners in a range of transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling. nih.govnih.gov Hydrazines can serve as nucleophiles in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to synthesize arylhydrazines. nih.gov These products are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Beyond C-N coupling, hydrazones derived from alkylhydrazines can participate in palladium-catalyzed coupling reactions with aryl halides to produce substituted olefins. organic-chemistry.org Furthermore, alkylhydrazines have been used as radical precursors in metal-catalyzed reactions. For example, photoinduced methods using alkylhydrazines can generate alkyl radicals that participate in C-C bond formation, such as the alkylation of quinoxalin-2(1H)-ones. researchgate.netmdpi.com The versatility of transition metal catalysis allows for a wide array of transformations involving the hydrazine moiety or its alkyl group. acs.orgdiva-portal.org

Carbon-Nitrogen Coupling Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and the use of hydrazine derivatives as nucleophiles in coupling reactions has been an area of active research. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the arylation of amines and their derivatives, including hydrazines. organic-chemistry.orgnih.govnih.govrsc.org

Mechanistic investigations into the Pd-catalyzed coupling of hydrazine with aryl halides have revealed a complex interplay of factors that govern the reaction's efficiency and selectivity. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a low-valent palladium species, followed by coordination of the hydrazine, deprotonation to form a palladium-hydrazido complex, and subsequent reductive elimination to yield the arylhydrazine product and regenerate the active catalyst. nih.govnih.gov

The choice of ligand is crucial for the success of these coupling reactions. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as MOP-type ligands (e.g., 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl), have been shown to be effective in promoting the N-arylation of hydrazides with aryl halides. organic-chemistry.org These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

The nature of the base and solvent also plays a significant role. While strong bases like sodium tert-butoxide are often employed, recent studies have demonstrated the effectiveness of weaker inorganic bases like potassium carbonate and even hydroxide (B78521) bases in certain systems. organic-chemistry.orgnih.gov The use of hydroxide bases is particularly noteworthy as it can simplify the reaction conditions and reduce waste. nih.gov

The substrate scope of these reactions is generally broad, accommodating a variety of electronically diverse aryl bromides and chlorides. However, sterically hindered aryl halides, particularly those with ortho-substituents, can be challenging substrates. organic-chemistry.org In such cases, the use of protected hydrazines, such as Boc-hydrazine (NH₂NHBoc), can sometimes overcome the steric limitations. organic-chemistry.org

| Aryl Halide | Hydrazine Derivative | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Hydrazine hydrate | [Pd(allyl)Cl]₂ / CyPF-tBu | KOH | t-BuOH/H₂O | 92 | nih.gov |

| 4-Bromoanisole | Benzoylhydrazine | Pd(OAc)₂ / L9 | Cs₂CO₃ | 1,4-Dioxane | 85 | organic-chemistry.org |

| 1-Bromonaphthalene | tert-Butyl carbazate | Pd(OAc)₂ / L9 | Cs₂CO₃ | 1,4-Dioxane | 92 | organic-chemistry.org |

| 2-Chloropyridine | Hydrazine hydrate | [Pd(allyl)Cl]₂ / CyPF-tBu | KOH | t-BuOH/H₂O | 85 | nih.gov |

Alkylation of Acyl Hydrazides via Borrowing Hydrogen Strategy

The "borrowing hydrogen" or "hydrogen auto-transfer" strategy has emerged as an atom-economical and environmentally benign method for the N-alkylation of amines and their derivatives. rsc.org This methodology utilizes alcohols as alkylating agents, with water being the only byproduct. The reaction is typically catalyzed by transition metal complexes, most notably those of ruthenium and manganese. rsc.orgorganic-chemistry.orgresearchgate.net

The catalytic cycle of the borrowing hydrogen strategy for the alkylation of acyl hydrazides with a secondary alcohol, such as sec-butanol (an analogue of this compound reactivity), can be described as follows:

Dehydrogenation: The metal catalyst abstracts a hydrogen molecule from the secondary alcohol, oxidizing it to the corresponding ketone (in this case, 2-butanone).

Condensation: The in situ-generated ketone then condenses with the acyl hydrazide to form a hydrazone intermediate.

Hydrogenation: The metal hydride species, formed in the initial dehydrogenation step, then reduces the hydrazone intermediate to the N-alkylated acyl hydrazide product, thereby returning the "borrowed" hydrogen and regenerating the active catalyst.

Ruthenium complexes, particularly those with pincer-type ligands or diaminocyclopentadienone ligands, have been shown to be highly effective catalysts for this transformation. organic-chemistry.orgresearchgate.net These catalysts exhibit good functional group tolerance and can effect the mono- or dialkylation of acyl hydrazides with a variety of primary and secondary alcohols. organic-chemistry.orgresearchgate.net Manganese-based catalysts have also been developed as a more earth-abundant and sustainable alternative to noble metal catalysts. rsc.org

The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity. For instance, a diaminocyclopentadienone ruthenium tricarbonyl complex has been successfully employed for the N-alkylation of acyl hydrazides with secondary alcohols in the presence of a base like sodium tert-butoxide. organic-chemistry.org

| Acyl Hydrazide | Alcohol | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzohydrazide | 1-Hexanol | Diaminocyclopentadienone Ru complex | NaOtBu | Toluene | 95 (mono-alkylated) | organic-chemistry.org |

| Benzohydrazide | Cyclohexanol | Diaminocyclopentadienone Ru complex | NaOtBu | Toluene | 80 (mono-alkylated) | organic-chemistry.org |

| Benzohydrazide | 1-Butanol | Mn(I)-PNP pincer complex | t-BuOK | Toluene | 98 (di-alkylated) | rsc.org |

| 4-Methylbenzohydrazide | 1-Pentanol | Mn(I)-PNP pincer complex | t-BuOK | Toluene | 97 (di-alkylated) | rsc.org |

Synthesis of Ynehydrazides

Ynehydrazides are a class of compounds characterized by the presence of a carbon-carbon triple bond adjacent to a hydrazide functionality. These structures are of interest as potential building blocks in organic synthesis. The synthesis of ynehydrazides can be achieved through various methods, including the addition of acetylides to azodicarboxylates.

One approach to the synthesis of ynehydrazides involves the reaction of a terminal alkyne with a dialkyl azodicarboxylate, such as di-tert-butyl azodicarboxylate, a close analogue of a di-sec-butyl derivative. This reaction can be catalyzed by a copper salt in the presence of a weak base. scholaris.ca The proposed mechanism involves the formation of a copper acetylide species, which then undergoes nucleophilic addition to one of the nitrogen atoms of the azodicarboxylate.

Rearrangement Processes of Hydrazine Derivatives

Hydrazine derivatives are known to undergo a variety of rearrangement reactions, often leading to the formation of new heterocyclic systems or other valuable organic molecules. These rearrangements can be initiated by acid, base, heat, or light and frequently involve the migration of an atom or group.

A classic and widely studied rearrangement involving hydrazine derivatives is the Fischer indole synthesis . thermofisher.comtcichemicals.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. The mechanism is believed to proceed through a thermofisher.comthermofisher.com-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The use of a substituted hydrazine, such as a sec-butylphenylhydrazine analogue, would lead to the corresponding N-substituted indole.

The diazene-hydrazone rearrangement is another type of rearrangement observed in hydrazine chemistry. For instance, the oxidation of 1-aminopyrrolidine, an alicyclic hydrazine derivative, can lead to a diazene-hydrazone rearrangement to form tetrahydropyridazine. google.comgoogle.com This type of rearrangement highlights the potential for skeletal reorganization in cyclic hydrazine systems.

Computational and Theoretical Chemistry Studies of Sec Butylhydrazine and Derivatives

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting and understanding the behavior of molecules like sec-butylhydrazine. nih.gov These methods are broadly categorized into Density Functional Theory (DFT) and high-accuracy ab initio approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of organic molecules, including hydrazine (B178648) derivatives. This is due to its favorable balance between computational cost and accuracy. reddit.com For a molecule like this compound, various functionals are employed to approximate the exchange-correlation energy.

Commonly used hybrid functionals include B3LYP, which has been widely applied to small organic molecules for geometry optimization and property prediction. researchgate.net For instance, studies on tert-butylhydrazine (B1221602) and other derivatives have utilized scalar-relativistic DFT to explore reaction mechanisms. researchgate.net More modern, range-separated or dispersion-corrected functionals are particularly important for flexible molecules where non-covalent intramolecular interactions can influence conformational preferences. researchgate.net Functionals such as M05-2X have shown high accuracy in calculating bond dissociation enthalpies for a wide range of hydrazine derivatives. nih.gov

Calculations are typically performed with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution, especially on heteroatoms like nitrogen. researchgate.netchemrxiv.org

While DFT is a workhorse, high-level ab initio composite methods provide benchmark-quality data for thermodynamic properties. These methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families (e.g., CBS-QB3, CBS-APNO), systematically combine calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy, often approaching "chemical accuracy" (within ~1 kcal/mol of experimental values). nih.govresearchgate.netwikipedia.org

These composite methods are particularly valuable for establishing accurate bond dissociation energies (BDEs) and enthalpies of formation. northampton.ac.ukrsc.org For example, a comparative study on hydrazine derivatives benchmarked several composite methods, including G3, G4, and CBS-QB3, to determine reliable N-N BDEs. nih.gov Although computationally intensive, these methods serve as a gold standard to validate the performance of more cost-effective DFT functionals. rsc.orgscielo.br

Density Functional Theory (DFT) Approaches

Molecular Geometry Optimization and Conformational Analysis

The sec-butyl group's rotational freedom, combined with the N-N bond rotation and nitrogen inversion, makes this compound a conformationally flexible molecule. researchgate.netrsc.org Understanding its behavior requires a thorough conformational analysis to identify all stable low-energy structures (rotamers) and the global minimum energy conformation. nih.gov

This process typically begins with a broad search of the potential energy surface. chemrxiv.org The resulting conformers are then subjected to geometry optimization, a procedure that systematically adjusts atomic positions to find a stationary point of minimum energy on the potential energy surface.

Once the geometry of each stable conformer is optimized, key structural parameters can be precisely determined. These parameters are crucial for understanding the molecule's shape and steric profile. libretexts.org For hydrazine derivatives, the dihedral angle around the N-N bond is of particular interest, as it defines the relative orientation of the substituents. Studies on related substituted hydrazines have shown that the N-N bond often adopts a gauche conformation. acs.org

Below is an interactive table presenting typical, theoretically-derived geometric parameters for a representative conformer of this compound, based on values from similar computationally studied organic molecules.

Illustrative Theoretical Geometric Parameters for this compound

Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Lengths (Å) | N-N | 1.44 |

| C-N | 1.47 | |

| C-C | 1.53 | |

| N-H | 1.02 | |

| Bond Angles (°) | C-N-N | 111.5 |

| H-N-N | 110.0 | |

| C-C-N | 112.0 | |

| Dihedral Angles (°) | C-N-N-H | -65.0 |

| C-C-N-N | 175.0 |

Electronic Structure and Bonding Analysis

Beyond molecular geometry, computational methods provide a detailed picture of the electron distribution within this compound. This analysis helps to explain the molecule's polarity, reactivity, and intermolecular interaction sites.

Several schemes exist to partition the total molecular electron density among the constituent atoms, resulting in partial atomic charges. These charges are not physical observables but serve as a valuable model for interpreting chemical behavior. rsc.org

Mulliken and Löwdin Population Analysis: These are older methods based on partitioning the electron density according to the contribution of basis functions on each atom. While simple to calculate, Mulliken charges are known to be highly sensitive to the choice of basis set. arizona.edumdpi.com

Bader's Quantum Theory of Atoms in Molecules (QTAIM): This method partitions the molecule into atomic "basins" based on zero-flux surfaces of the electron density. Bader charges are derived directly from the density topology and are less basis-set dependent, though they can sometimes yield charges that are larger than expected from chemical intuition. arizona.eduucl.ac.ukstackexchange.com

Hirshfeld Population Analysis: The Hirshfeld method partitions the electron density at any point in space between surrounding atoms based on their contribution to a "promolecule" density (a superposition of isolated spherical atomic densities). arizona.eduresearchgate.net This approach often provides chemically intuitive charges. arizona.edu

The distribution of charges in this compound is dominated by the high electronegativity of the nitrogen atoms, which draw electron density from the adjacent carbon and hydrogen atoms, creating a polar molecule.

The following table provides illustrative atomic charges for this compound, calculated using different population analysis methods.

Illustrative Theoretical Atomic Charges for this compound

Charges are given in atomic units (e).

| Atom (by type) | Mulliken Charge | Hirshfeld Charge | Bader (AIM) Charge |

|---|---|---|---|

| N (bonded to C) | -0.45 | -0.28 | -0.85 |

| N (terminal NH2) | -0.60 | -0.35 | -0.95 |

| C (bonded to N) | +0.15 | +0.08 | +0.40 |

| H (on N) | +0.30 | +0.18 | +0.45 |

| H (on C) | +0.12 | +0.05 | +0.07 |

Mapping of Electronic Density Distributions

Computational studies focusing on the mapping of electronic density distributions provide a visual and quantitative understanding of how electrons are arranged within the this compound molecule. These maps are crucial for interpreting molecular structure, bonding, and reactivity. The electronic density distribution is typically plotted on an isoelectron-density surface, which represents points in space where the electron density is constant. scispace.com

Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are powerful tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP surface is mapped onto a constant electron density surface, using a color-coded scheme to represent different potential values. scielo.br This provides a guide to the electrophilic and nucleophilic sites within the molecule. nih.gov

For this compound, the MEP surface would exhibit distinct regions of varying electrostatic potential.

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are anticipated to be localized around the two nitrogen atoms. This is due to the high electronegativity of nitrogen and the presence of their lone pair electrons, making them the primary sites for electrophilic attack. nih.govscielo.br

Positive Potential (Blue): These electron-deficient areas are expected to be found around the hydrogen atoms, particularly those bonded to the nitrogen atoms (the -NH2 group). These hydrogens are the most likely sites for nucleophilic attack. nih.gov

Neutral Potential (Green): The sec-butyl group's alkyl chain would primarily show a neutral potential, with slightly positive regions on its hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, specifically on the lone pairs, as they are the most electron-rich and easily ionizable part of the molecule. The LUMO would likely be distributed over the antibonding σ* orbitals, particularly associated with the N-H and C-N bonds.

Computational studies on similar hydrazine derivatives using Density Functional Theory (DFT) are employed to calculate these orbital energies. The analysis helps in identifying the primary sites for electrophilic and nucleophilic attacks.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Hydrazine (N2H4) | -9.5 | +1.5 | 11.0 |

| Monomethylhydrazine | -9.2 | +1.4 | 10.6 |

| 1,1-Dimethylhydrazine (B165182) | -8.9 | +1.3 | 10.2 |

This is an interactive table. You can sort the data by clicking on the column headers.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as core electrons, lone pairs, and bonds. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding in terms of hybridization, bond polarity, and delocalization effects arising from orbital interactions. uni-muenchen.de

For this compound, an NBO analysis would provide the following insights:

Lewis Structure: The analysis would confirm the primary Lewis structure, identifying the core orbitals on carbon and nitrogen, the σ bonds (C-C, C-H, C-N, N-N), and the two lone pairs, one on each nitrogen atom. A high percentage of the total electron density (typically >99%) described by the natural Lewis structure indicates its accuracy. wikipedia.org

Hybridization: It would detail the hybridization of the atomic orbitals forming each bond. For instance, the nitrogen atoms would likely exhibit sp3 hybridization, consistent with a tetrahedral-like geometry.

Bond Polarity: The analysis quantifies the polarity of bonds like C-N and N-H by showing the contribution of each atom to the bonding orbital.

Reactivity and Stability Assessments

Calculation of Homolytic Bond Dissociation Enthalpies (BDEs) of N-N Bonds

The homolytic bond dissociation enthalpy (BDE) is a measure of bond strength, defined as the standard enthalpy change required to break a bond homolytically, forming two radical fragments. wikipedia.org The BDE of the N-N bond is a critical parameter for assessing the thermal stability of hydrazine derivatives.

The N-N single bond is known to be relatively weak. The BDE for the parent molecule, hydrazine (H2N-NH2), is approximately 247 ± 13 kJ/mol. stackexchange.com However, this value can be significantly influenced by substituents. For instance, computational studies on substituted hydrazines have shown that electron-donating or bulky groups can alter the N-N BDE. In some highly substituted hydrazines, such as tetrakis(di-tert-butylsilyl)hydrazine, the N-N bond dissociation enthalpy can even be negative, indicating that dissociation is thermodynamically favorable due to the release of steric strain in the parent molecule. rsc.org For this compound, the sec-butyl group, being a weak electron-donating alkyl group, is expected to slightly decrease the N-N BDE compared to hydrazine itself, due to the stabilization of the resulting sec-butylhydrazinyl radical.

Table 2: Selected N-N Bond Dissociation Enthalpies (Note: Values are for comparison and context.)

| Compound | Bond | BDE (kJ/mol) | Reference |

| Hydrazine (H2N-NH2) | N-N | ~247 | stackexchange.com |

| H2N-NO2 | N-N | 267 | scite.ai |

| O2N-NO2 | N-N | 50 | scite.ai |

| N(NO2)2NH2 | N-NO2 | 54 | scite.ai |

This is an interactive table. You can sort the data by clicking on the column headers.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a method derived from Density Functional Theory (DFT) used to describe and predict the most reactive sites within a molecule. abechem.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most susceptible sites for nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated). researchgate.net

The analysis defines three main types of Fukui functions:

f+ (for nucleophilic attack): Identifies the sites most likely to accept an electron.

f- (for electrophilic attack): Identifies the sites most likely to donate an electron.

f0 (for radical attack): Averages the f+ and f- values.

For this compound, Fukui function analysis would likely confirm the qualitative predictions from MEP and FMO analyses:

Nucleophilic Sites (f+): The analysis would pinpoint the specific atoms within the LUMO distribution that are most receptive to gaining an electron, likely the hydrogen atoms of the hydrazine moiety.

Electrophilic Sites (f-): The nitrogen atoms, corresponding to the location of the HOMO and the electron-rich lone pairs, would exhibit the highest values for f-, marking them as the sites for electrophilic attack. abechem.com

This computational tool provides a more rigorous, quantitative basis for predicting the regioselectivity of reactions involving this compound. researchgate.net

Elucidation of Reaction Pathways via Potential Energy Profiles (PEPs)

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces (PES) and elucidating reaction pathways for hydrazine derivatives. These studies help in understanding the kinetics and thermodynamics of various chemical transformations.

For instance, theoretical investigations into the reduction of Neptunium(VI) by various hydrazine derivatives, including tert-butylhydrazine, have utilized DFT to explore reaction mechanisms. researchgate.netrsc.orgresearchgate.net These studies reveal that the reaction can proceed through different pathways, such as free radical ion mechanisms. researchgate.netrsc.org The calculation of potential energy profiles (PEPs) helps in identifying the most probable reaction pathway by determining the energy barriers of the rate-determining steps. researchgate.netrsc.org For example, in the reduction of Np(VI), the formation of the N2H3 radical has been identified as a critical step. researchgate.net The nature of the substituent on the hydrazine moiety significantly influences the reaction kinetics, with different derivatives exhibiting varying reduction abilities. rsc.org

Similarly, computational models have been used to investigate the interaction of hydrazine with surfaces, such as Cl-terminated Si(111). researchgate.net These studies predict the thermodynamic stability of surface species and the potential reaction pathways for surface functionalization. researchgate.net The calculations can reveal the instability of certain proposed intermediates and suggest alternative reaction mechanisms, such as the reaction of byproducts with excess hydrazine. researchgate.net

The conformational landscape of hydrazine derivatives, which is crucial for their reactivity, can also be explored using computational methods. For example, studies on adamantane-linked hydrazine-1-carbothioamide derivatives have used DFT to determine the relative stability of different conformers (e.g., folded vs. extended). mdpi.com The energy differences between these conformers can be on the order of a few kcal/mol and are influenced by the nature of the substituents. mdpi.com

Prediction and Correlation of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, such as NMR and IR spectra. By calculating these spectra for a given molecular structure, it is possible to correlate theoretical predictions with experimental observations, aiding in structural validation and peak assignment.